

JW-65 as a next-generation Pyr3 analog with improved properties

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Compound of Interest

Compound Name: Pyr3

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JW-65: A Leap Forward in TRPC3 Inhibition

A new pyrazole compound, JW-65, has been developed as a next-generation analog of the established TRPC3 inhibitor, **Pyr3**. This novel compound demonstrates significantly improved metabolic stability and a superior safety profile while maintaining high potency and selectivity for the TRPC3 channel. These enhancements suggest JW-65 as a promising candidate for therapeutic applications targeting TRPC3-mediated neurological and cardiovascular disorders.

JW-65 was engineered to overcome the known limitations of **Pyr3**, which include a short in vivo half-life due to rapid hydrolysis of its ester moiety and potential toxicity associated with its trichloroacrylic amide group.^{[1][2]} By replacing the ester with a stable amide linker and incorporating a conformationally restricted pyridone ring, researchers have endowed JW-65 with enhanced drug-like properties.^{[3][4]}

Comparative Analysis: JW-65 vs. Pyr3

Experimental data highlights the superior pharmacokinetic profile of JW-65 compared to its predecessor, **Pyr3**. While both compounds exhibit similar potency in inhibiting TRPC3 channels, JW-65's metabolic stability is markedly higher, leading to a significantly longer half-life.^[3] This improved stability is crucial for potential therapeutic applications, allowing for more sustained target engagement.

Property	JW-65	Pyr3	Reference
Potency (IC50)	~0.37 μ M	~0.7 μ M	[2][5]
Metabolic Stability (microsomal half-life)	> 4 hours (mouse, rat, human)	< 15 minutes (mouse, rat, human)	[3]
Plasma Half-life (in vivo, mice)	3.1 hours	Unknown	[3]
Brain Penetration (Brain/Plasma Ratio)	~0.3 (at 1h and 2h post-injection)	Not clearly established	[3]
Safety Profile	Improved safety	Potential toxicity from alkylating moiety	[3][6]

Experimental Protocols

Pharmacokinetic Analysis of JW-65 in Mice

To determine the pharmacokinetic properties of JW-65, adult male C57BL/6 mice (8-10 weeks old) were administered a single systemic dose of 100 mg/kg via intraperitoneal (i.p.) injection. [3] The compound was formulated in a vehicle of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[3] Blood and brain tissue samples were collected at various time points post-administration to determine plasma and brain concentrations of JW-65. The plasma concentration of JW-65 peaked at approximately 15-30 minutes after injection and was sustained for up to 4 hours.[3] The plasma half-life was calculated to be 3.1 hours, and the brain-to-plasma ratio was approximately 0.3 at 1 and 2 hours post-injection, indicating central nervous system permeability.[3]

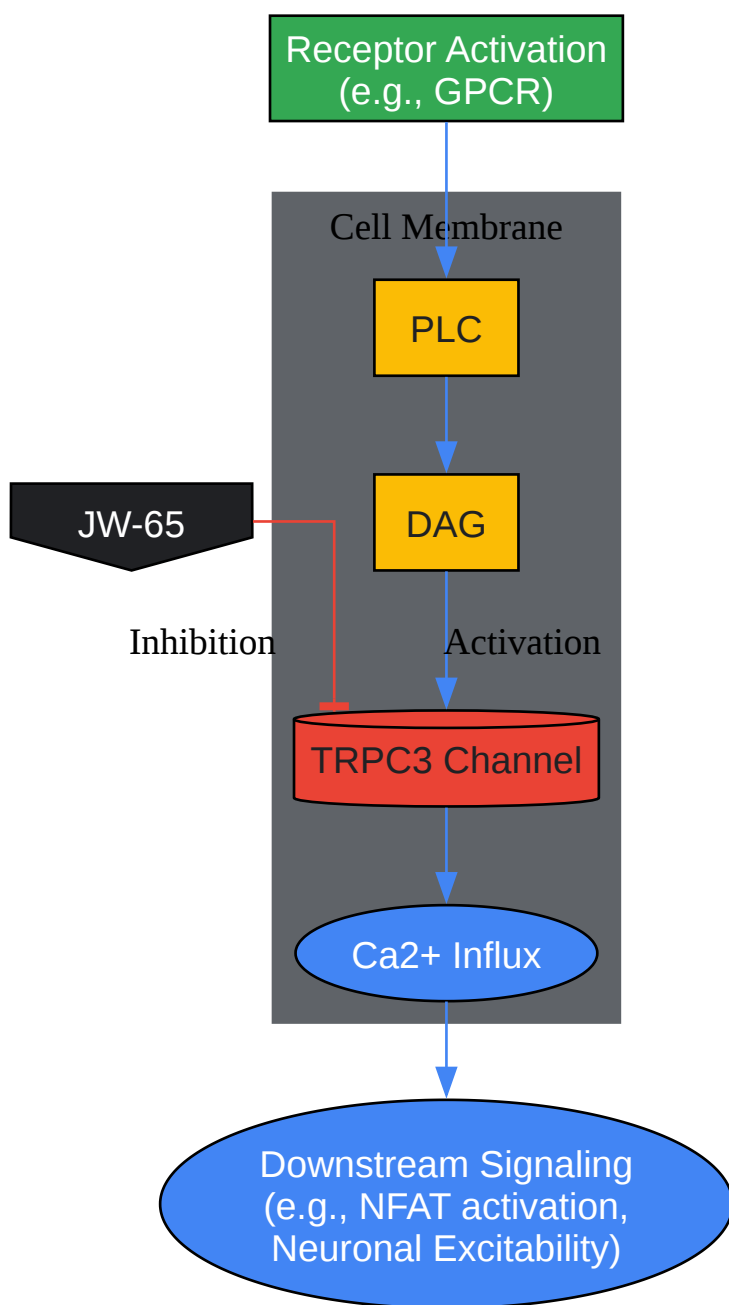
Antiseizure Efficacy in a Pilocarpine-Induced Seizure Model

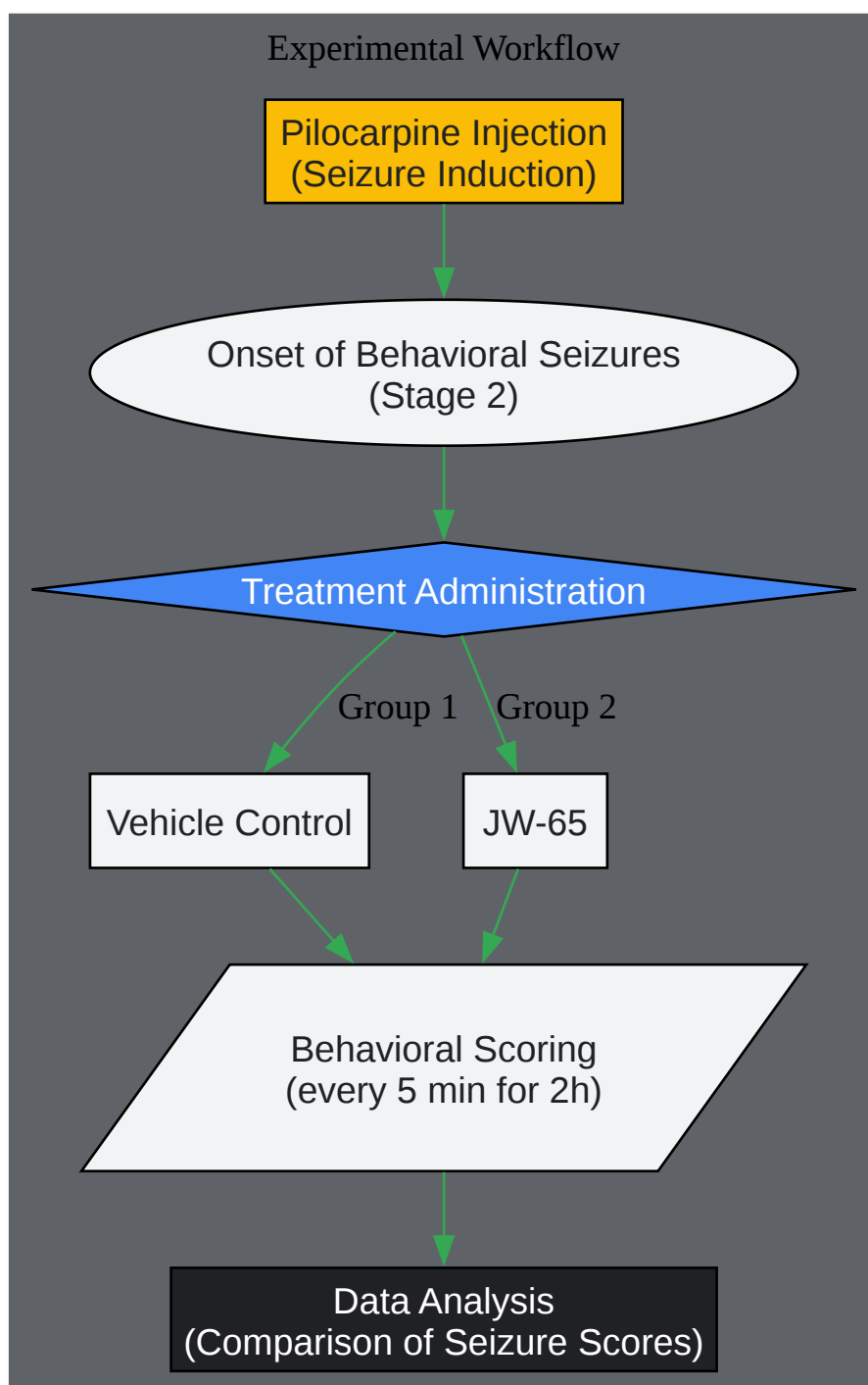
The antiseizure effects of JW-65 were evaluated in a mouse model of status epilepticus induced by pilocarpine.[7] Mice were first treated with pilocarpine to induce seizures. Approximately 15 minutes after the onset of behavioral seizures (Stage 2), a cohort of mice was treated with JW-65.[7] Behavioral seizure scores were then recorded every 5 minutes for up to 2 hours. The results demonstrated that post-treatment with JW-65 significantly mitigated

the progression of chemoconvulsant seizures compared to a vehicle-treated control group.[\[3\]](#)
[\[7\]](#)

Visualizing the Science

To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.





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